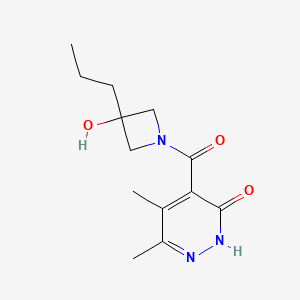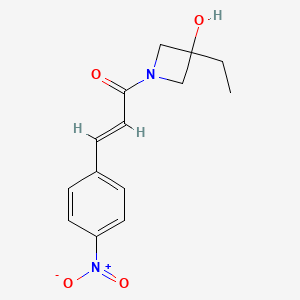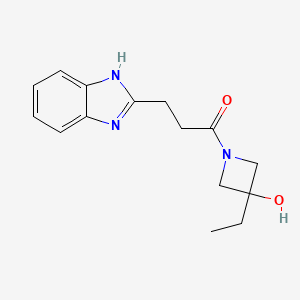![molecular formula C12H20N2O4 B7581962 1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid](/img/structure/B7581962.png)
1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid, also known as CPP-115, is a novel compound that has been synthesized and studied for its potential applications in scientific research. It is a derivative of vigabatrin, an antiepileptic drug, and has been found to have unique properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid involves the inhibition of GABA transaminase, which results in increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing the levels of GABA, 1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid can reduce neuronal excitability and modulate the activity of various neurotransmitter systems.
Biochemical and Physiological Effects:
1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of neuronal excitability, and the promotion of neuroprotection. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid is its potent and selective inhibition of GABA transaminase, which makes it a valuable tool for studying the role of GABA in various physiological and pathological conditions. However, there are also some limitations to its use in lab experiments, including its relatively short half-life and the need for specialized equipment and expertise to perform the necessary assays.
Direcciones Futuras
There are many potential future directions for the study of 1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid, including further investigation of its neuroprotective effects, its potential applications in the treatment of neurological and psychiatric disorders, and the development of new derivatives with improved pharmacokinetic properties. Additionally, the use of 1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid in combination with other drugs or therapies may provide new avenues for the treatment of various diseases and conditions.
Métodos De Síntesis
1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid is synthesized through a multi-step process that involves the reaction of vigabatrin with various reagents to introduce the necessary functional groups. The final step involves the addition of a carbonyl group to the pyrrolidine ring, which results in the formation of 1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid. The synthesis process has been optimized to produce high yields of pure product, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and biochemistry. It has been found to be a potent inhibitor of the enzyme GABA transaminase, which is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting this enzyme, 1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid increases the levels of GABA in the brain, which can have a variety of effects on neuronal activity.
Propiedades
IUPAC Name |
1-[2-(3-hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c15-6-2-4-10-3-1-5-14(10)12(18)13-7-9(8-13)11(16)17/h9-10,15H,1-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABYTAKFNWHQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)N2CC(C2)C(=O)O)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581896.png)
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopentylamide](/img/structure/B7581903.png)
![2-[4-[3-[(2-Methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]triazol-1-yl]ethanamine](/img/structure/B7581907.png)
![1-[2-[[Methyl(phenyl)carbamoyl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581916.png)
![1-[2-[[3-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581924.png)

![8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7581940.png)

![1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol](/img/structure/B7581951.png)


![3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581978.png)
![4-[(E)-3-(3-ethyl-3-hydroxyazetidin-1-yl)-3-oxoprop-1-enyl]benzamide](/img/structure/B7581984.png)